Gadobutrol Monohydrate
Description
Gadobutrol monohydrate (C₁₈H₃₃GdN₄O₁₀·H₂O, molecular weight 622.73 g/mol) is a macrocyclic, non-ionic, gadolinium-based contrast agent (GBCA) approved for magnetic resonance imaging (MRI) . Its unique 1.0 mmol/mL concentration—double that of many conventional GBCAs—enables lower injection volumes while maintaining diagnostic efficacy . The compound exhibits high thermodynamic stability (log Ktherm = 21.8) and relaxivity (r₁ = 5.2 L·mmol⁻¹·s⁻¹ at 1.5 T), enhancing contrast quality in T₁-weighted imaging .
Clinically, gadobutrol is used for CNS, liver, kidney, and vascular imaging, where it improves lesion detection by highlighting disrupted blood-brain barriers or abnormal vasculature . Its safety profile is robust, with a 0.5–0.7% incidence of adverse drug reactions (ADRs) and negligible nephrogenic systemic fibrosis (NSF) risk, supported by over 50 million administrations worldwide .
Properties
IUPAC Name |
2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N4O9.Gd.H2O/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);;1H2/q;+3;/p-3/t14-,15-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKUDJWFTFYTQQ-FXUMYAARSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].O.[Gd+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])[C@H](CO)[C@@H](CO)O)CC(=O)[O-].O.[Gd+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33GdN4O10 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198637-52-4 | |
| Record name | Gadobutrol monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198637524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GADOBUTROL MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A84BDC25NG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Core Synthesis of the Butrol Ligand
The butrol ligand serves as the foundational structure for this compound. Two primary synthetic routes dominate industrial production:
Sequential Functionalization of Cyclen
1,4,7,10-Tetraazacyclododecane (cyclen) undergoes stepwise modifications to introduce the trihydroxybutane and triacetic acid groups. The first approach involves:
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Lithium-Halogen Complex Formation : Cyclen reacts with lithium chloride (1.2–1.4 equivalents) in tert-butanol at 85–95°C to form a cyclen-lithium halogen complex.
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Hydrochloric Acid Quenching : Adding 4.0–5.0 equivalents of HCl precipitates the gadobutrol intermediate (3-(1,4,7,10-tetraazacyclododecane-1-yl)butane-1,2,4-triol tetrahydrochloride) in crystalline form.
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Alkylation with Chloroacetic Acid : The intermediate reacts with 3.4–4.0 equivalents of chloroacetic acid in alkaline water (pH 9–10) at 75–85°C, forming butrol.
Alternative Route via Sodium Monochloroacetate
A second method employs sodium monochloroacetate under alkaline conditions:
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Cyclen Alkylation : Cyclen reacts with 4,4-dimethyl-3,5,8-trioxabicyclooctane and lithium chloride in isopropanol, followed by distillation.
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Acidic Work-Up : Hydrochloric acid precipitates salts, which are removed via methanol addition.
Critical Parameters :
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Excess chloroacetic acid (>4.5 eq) increases byproducts like DOTA and DO3A ligands.
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Suboptimal HCl amounts (<4.0 eq) reduce intermediate crystallinity.
Gadolinium Complexation and Purification
Reaction with Gadolinium Oxide
Butrol undergoes complexation with gadolinium(III) oxide in water at 80–90°C for 120 minutes. Key steps include:
Nanofiltration and Ion Exchange
Post-complexation purification ensures pharmaceutical-grade purity:
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Nanofiltration : Spiral-wound membranes with 200–300 Dalton cutoffs remove salts and low-molecular-weight impurities.
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Ion Exchange Cascade :
Table 1: Purification Efficacy of Industrial Methods
| Technique | Impurity Removal Efficiency | Purity Achieved |
|---|---|---|
| Nanofiltration | Salts, <300 Da molecules | 98.0% (HPLC) |
| Ion Exchange | Free Gd³⁺, uncomplexed ligand | >99.7% (HPLC) |
| Activated Carbon | Endotoxins, organic residues | <0.05 EU/mL |
Crystallization and Monohydrate Formation
Solvent-Mediated Crystallization
Gadobutrol is crystallized as a monohydrate via controlled solvent systems:
Drying and Stability Optimization
Final drying at 46–48°C under reduced pressure ensures monohydrate stability. Residual solvents are maintained below ICH limits (methanol <3000 ppm).
Industrial-Scale Production Workflows
Batch Process from Patent WO2012143355A1
A representative 100 kg batch involves:
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Cyclen Alkylation : 107.5 kg cyclen intermediate + 91.33 kg chloroacetic acid → 169.7 kg butrol.
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Gadolinium Complexation : 46.1 kg Gd₂O₃ → 143.2 kg crude gadobutrol.
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Purification : Ion exchange reduces conductance to <40 μS/cm.
Table 2: Key Reaction Metrics
| Parameter | Optimal Range | Effect of Deviation |
|---|---|---|
| Chloroacetic Acid | 3.4–4.0 eq | <3.4 eq: Incomplete alkylation |
| Reaction pH | 9.0–10.0 | <9.0: Ligand degradation |
| Gd₂O₃ Stoichiometry | 1.5 eq | <1.5 eq: Uncomplexed ligand |
Quality Control and Analytical Methods
High-Performance Liquid Chromatography (HPLC)
Chemical Reactions Analysis
Types of Reactions: Gadobutrol Monohydrate primarily undergoes complexation reactions due to its macrocyclic structure. It is stable under physiological conditions and does not readily undergo oxidation, reduction, or substitution reactions.
Common Reagents and Conditions: The synthesis involves reagents such as cyclen, 4,4-dimethyl-3,5,8-trioxabicyclo[5,1,0]octane, lithium chloride, sodium monochloroacetate, and gadolinium oxide. The reactions are typically carried out in alcohol or aqueous media under controlled pH and temperature conditions .
Major Products: The major product of these reactions is this compound itself, which is a stable gadolinium complex. The high purity of the final product is ensured through multiple purification steps, including ion exchange and activated carbon treatment .
Scientific Research Applications
Medical Imaging
Gadobutrol is primarily utilized as a contrast agent in MRI. It enhances the visibility of internal structures by altering the relaxation times of protons in tissues, which improves image quality and diagnostic accuracy.
- Mechanism of Action : Gadobutrol works by shortening T1 and T2 relaxation times in tissues, leading to increased signal intensity on MRI scans. This is crucial for differentiating normal from pathological tissues .
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Use Cases :
- Cranial and Spinal MRI : It is used to visualize brain lesions, tumors, and other abnormalities.
- Breast MRI : Gadobutrol aids in detecting and assessing malignant breast diseases.
- Magnetic Resonance Angiography (MRA) : It is employed for evaluating vascular structures and diagnosing conditions like stroke .
Oncology Research
Gadobutrol plays a significant role in oncology, particularly in tumor visualization and treatment response assessment.
- Case Studies : In a study involving 402 patients with various tumors, gadobutrol-enhanced images were compared with those enhanced using other agents. Results indicated that gadobutrol provided superior contrast quality in 97% of cases .
- Applications :
Cardiovascular Studies
In cardiology, gadobutrol is essential for evaluating heart conditions through detailed imaging.
- Applications :
Neurological Applications
Gadobutrol is extensively used in neurological imaging to identify abnormalities within the central nervous system.
- Use Cases :
Pharmaceutical Development
In addition to its imaging applications, gadobutrol is also utilized in pharmaceutical research.
- Drug Formulation Studies : Researchers use gadobutrol to assess the effectiveness of new therapeutic agents by evaluating their pharmacokinetics and safety profiles during MRI procedures .
Data Summary Table
Case Study 1: Efficacy in Tumor Visualization
A randomized study compared gadobutrol with another contrast agent (gadoteridol) among patients with various tumors. The results demonstrated that gadobutrol provided clearer images for tumor characterization and treatment planning .
Case Study 2: Safety Profile Evaluation
The GARDIAN study assessed the safety of gadobutrol across a large patient population (over 23,000). It reported a low incidence of adverse reactions (0.7%), confirming its favorable safety profile compared to other contrast agents .
Case Study 3: Pediatric Applications
Research has shown that gadobutrol can be safely administered to children aged 2 years and older without dose adjustments. The pharmacokinetics were similar to those observed in adults, ensuring effective imaging capabilities .
Mechanism of Action
Gadobutrol Monohydrate enhances MRI images by altering the magnetic properties of nearby water molecules. It shortens the relaxation times (T1 and T2) of protons in tissue water, thereby increasing the signal intensity in MRI scans. This effect is due to the paramagnetic properties of gadolinium, which interacts with the magnetic field and enhances the contrast of the images .
The compound targets areas with disrupted blood-brain barriers or abnormal vascularity, making it particularly useful for detecting lesions and tumors. It is administered intravenously and is distributed throughout the body, highlighting areas with increased vascular permeability .
Comparison with Similar Compounds
Table 2: Efficacy in CNS Imaging (Gadobutrol vs. Gadoteridol)
| Metric | Gadobutrol (1.0 mmol/kg) | Gadoteridol (0.5 mmol/kg) |
|---|---|---|
| Lesion Contrast Enhancement | Superior | Non-inferior |
| Sensitivity for Malignancy | 89.2% | 84.5% |
| Image Quality Rating | 97.8% "good/excellent" | 95% |
Gadobutrol’s higher relaxivity and concentration improve lesion delineation in CNS imaging. A head-to-head trial demonstrated superiority over gadoteridol in contrast enhancement (p<0.0001) and diagnostic accuracy . Similarly, in myocardial infarction imaging, gadobutrol provided superior late gadolinium enhancement quantification compared to gadopentetate dimeglumine .
Physicochemical Properties
Table 3: Physicochemical Comparison
Gadobutrol’s low osmolality and viscosity reduce injection-site discomfort and make it suitable for high-dose applications (e.g., perfusion imaging) . Its 1.0 mmol/mL concentration allows half the injection volume of 0.5 mmol/mL agents, enhancing patient comfort .
Biological Activity
Gadobutrol monohydrate is a gadolinium-based contrast agent (GBCA) used primarily in magnetic resonance imaging (MRI). Its unique properties, including high relaxivity and macrocyclic structure, contribute to its effectiveness in enhancing image quality during diagnostic procedures. This article explores the biological activity of gadobutrol, focusing on its pharmacological properties, safety profile, and clinical applications.
Chemical and Physical Properties
Gadobutrol (C₁₈H₃₁GdN₄O₉) is characterized as a hydrophilic, electrically neutral macrocyclic compound. It is formulated at a concentration of 1.0 mmol/ml, which is higher than many other GBCAs, allowing for superior image enhancement due to its increased gadolinium concentration. The macrocyclic structure enhances the stability of the gadolinium ion, reducing the risk of nephrogenic systemic fibrosis (NSF), a serious condition associated with some linear GBCAs .
The primary mechanism through which gadobutrol enhances MRI images is by shortening the relaxation times of protons in tissues:
- Relaxation Times : Gadobutrol significantly shortens T1 and T2 relaxation times, leading to increased signal intensity on MRI scans. At a standard pH of 7 and temperature of 37°C, gadobutrol exhibits a T1 relaxivity (r1) of 5.2 L/(mmol·sec) and a T2 relaxivity (r2) of 6.1 L/(mmol·sec) .
- Field Dependence : The relaxivity values are relatively stable across different magnetic field strengths, which is beneficial for various MRI techniques .
Pharmacokinetics
The pharmacokinetic profile of gadobutrol reveals important data regarding its distribution, metabolism, and elimination:
- Distribution : After intravenous administration, gadobutrol rapidly distributes into the extracellular space. Plasma concentrations peak shortly after injection and decline over time .
- Elimination : Gadobutrol is primarily excreted unchanged through the kidneys. Over 90% of the administered dose is eliminated within 12 hours post-injection .
- Half-Life : The median terminal elimination half-life varies across populations but remains consistent with typical GBCA profiles .
Safety and Tolerability
Gadobutrol has been shown to have a favorable safety profile across various studies:
- Adverse Reactions : In the GARDIAN study involving over 1,000 pediatric patients, gadobutrol was well tolerated with adverse reaction rates as low as 0.5%, comparable to adult populations .
- Nephrogenic Systemic Fibrosis : Importantly, there were no reported cases of NSF among patients with impaired renal function during clinical evaluations .
- Breastfeeding Considerations : Limited studies indicate that only a small fraction (0.01% to 0.04%) of the maternal dose is excreted in breast milk, suggesting minimal risk for nursing infants .
Clinical Applications
Gadobutrol's clinical applications are diverse due to its effectiveness in enhancing MRI imaging:
- Central Nervous System Imaging : It is utilized to detect abnormalities in the blood-brain barrier and vascularity in both adult and pediatric patients .
- Oncology : Gadobutrol aids in assessing malignant breast disease and other tumors by providing clear imaging for diagnosis and treatment planning .
- Cardiac Imaging : The agent is also employed in evaluating myocardial perfusion and late gadolinium enhancement in patients with coronary artery disease .
Research Findings and Case Studies
Several studies have highlighted the efficacy and safety of gadobutrol:
| Study | Population | Dosage | Adverse Reactions | Key Findings |
|---|---|---|---|---|
| GARDIAN Study | Pediatric (<18 years) | Mean 0.13 mmol/kg | 0.5% ADRs | Excellent contrast quality in 97.8% |
| Hahn et al. | Children (2–17 years) | 0.5 mmol/kg | 5.8% ADRs | Higher ADRs attributed to longer follow-up |
| General Population | Adults | Standard dosing | Low rates across multiple studies | No significant nephrotoxicity reported |
Q & A
Q. What pharmacokinetic properties of Gadobutrol Monohydrate are critical for designing MRI contrast studies?
this compound exhibits a plasma half-life of ~1.5 hours, rapid renal excretion (95% within 6 hours), and low protein binding, making it suitable for dynamic contrast-enhanced MRI. Researchers should account for glomerular filtration rate (GFR) in patients with renal impairment, though clinical trials show no significant safety differences in this population . Preclinical studies should measure clearance rates and volume of distribution using standardized protocols, such as those in phase II-IV trials .
Q. How should preclinical studies evaluate Gadobutrol’s efficacy in detecting blood-brain barrier (BBB) disruptions?
Use animal models (e.g., rodent glioblastoma or ischemic stroke models) with controlled dosing (0.1–0.3 mmol/kg) and T1-weighted MRI protocols. Focus on signal intensity changes in regions with known BBB permeability. Validate findings against histopathology or alternative contrast agents .
Q. What pharmacopeial standards govern this compound quality control in research?
Compliance with Ph. Eur. and Ch.P standards requires testing for gadolinium content (98.0–102.0%), residual solvents (e.g., ≤0.5% ethanol), and impurities (e.g., free Gd³+ ≤ 0.1%). Batch consistency can be ensured via high-performance liquid chromatography (HPLC) and inductively coupled plasma mass spectrometry (ICP-MS) .
Advanced Research Questions
Q. How can Response Surface Methodology (RSM) optimize this compound formulations for stability?
Apply RSM to variables like excipient ratios (e.g., mannitol as a lyoprotectant), freeze-drying parameters (e.g., ramp rate, shelf temperature), and residual moisture content. A central composite design can identify interactions between factors, as demonstrated in lactose monohydrate blend studies .
Q. What strategies resolve discrepancies between clinical trial and postmarketing safety data for Gadobutrol?
Conduct meta-analyses pooling data from 42 clinical trials (n > 29 million administrations) and postmarketing surveillance. Use disproportionality analysis (e.g., reporting odds ratios) to detect rare adverse events like nephrogenic systemic fibrosis (NSF). For NSF risk, prioritize longitudinal studies in renal-impaired cohorts with skin biopsies .
Q. How should researchers control confounding variables in comparative studies of gadolinium-based contrast agents (GBCAs)?
Employ propensity score matching to balance cohorts by age, renal function, and comorbidities. Adjust for MRI field strength (1.5T vs. 3T) and injection protocols. Multivariate regression can isolate Gadobutrol-specific effects, as done in phase III trials comparing hypersensitivity rates .
Q. What experimental designs assess Gadobutrol’s thermodynamic stability under varying humidity conditions?
Use dynamic vapor sorption (DVS) and Raman spectroscopy to monitor hydration/dehydration transitions. Reference α-lactose monohydrate studies, which correlate dispersive surface energy changes with humidity (0–90% RH). For long-term stability, accelerate aging tests at 25°C/60% RH .
Methodological Considerations
- Safety Protocols : In pediatric studies, use weight-adjusted dosing (0.1 mmol/kg) and monitor for hypersensitivity (incidence <0.1%). Premedicate high-risk patients (prior contrast allergy) with antihistamines .
- Ethical Compliance : Follow guidelines for human subjects with renal impairment (eGFR <30 mL/min/1.73m²). Submit protocols to ethics committees, detailing informed consent and NSF risk mitigation .
- Data Presentation : Use CONSORT guidelines for clinical trials. Highlight adverse event rates (3.5% drug-related AEs) in tables, avoiding redundant data in text and figures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
